Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
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Overview
Description
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile and dyeing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final product is then isolated and purified, usually in the form of its disodium salt to enhance solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled. The use of continuous flow reactors can improve the efficiency and yield of the process. The final product is often spray-dried to obtain a fine powder that can be easily handled and used in various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce aromatic amines .
Scientific Research Applications
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with molecular targets through its azo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acid Yellow 17: 4-[(4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(sulfophenyl)azo]-3-methyl-1H-pyrazol-1-yl)]-2,5-dichlorobenzenesulfonic acid disodium salt.
Acid Yellow 23: 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(sulfophenyl)azo]-H-pyrazole-3-carboxylic acid trisodium salt.
Acid Yellow 25: 4-[4,5-dihydro-3-methyl-4)-(4-methyl-3-phenylamino)sulfonyl (phenyl)-azo-(5-oxo-1H-pyrazol-1-yl)-benzenesulfonic acid monosodium salt.
Uniqueness
What sets Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt apart is its unique structure, which includes multiple azo groups and sulfonic acid functionalities. This structure imparts distinct chemical and physical properties, such as high solubility in water and strong color intensity, making it highly valuable in various applications.
Properties
CAS No. |
72829-13-1 |
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Molecular Formula |
C33H25N9Na2O9S2 |
Molecular Weight |
801.7 g/mol |
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C33H27N9O9S2.2Na/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51;;/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
ZAKDIUJDZSMNSX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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